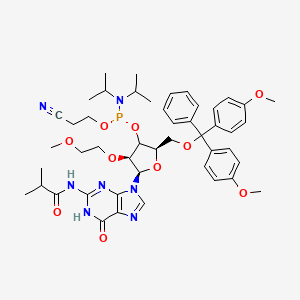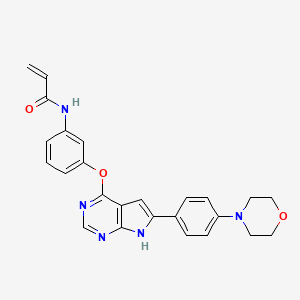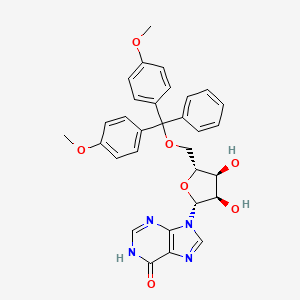![molecular formula C28H29N3O3 B10854460 3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)
3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPD-1335 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). It exhibits submicromolar activity against Trypanosoma brucei parasites and has an improved cytotoxicity profile. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, NPD-1335 disrupts the cell cycle, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPD-1335 involves the preparation of alkynamide phthalazinones. The synthetic route typically includes the formation of a benzyl alkynamide intermediate, followed by cyclization to form the phthalazinone core. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of NPD-1335 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
NPD-1335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: NPD-1335 can undergo substitution reactions, particularly at the alkyne group, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used for substitution reactions involving the alkyne group
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NPD-1335, each with potentially different biological activities .
Scientific Research Applications
NPD-1335 has several scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group, facilitating the synthesis of complex molecules.
Biology: Employed in studies involving Trypanosoma brucei, the causative agent of human African trypanosomiasis, to understand the parasite’s biology and develop new treatments.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections, particularly human African trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and as a tool in drug discovery research .
Mechanism of Action
NPD-1335 exerts its effects by inhibiting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which disrupts the cell cycle and ultimately causes cell death. The molecular target is the TbrPDEB1 enzyme, and the pathway involved includes the cAMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Cilomilast: A phosphodiesterase 4 (PDE4) inhibitor with similar antiparasitic activity but less selectivity for TbrPDEB1.
Rolipram: Another PDE4 inhibitor used as a starting point for developing TbrPDEB1 inhibitors.
Uniqueness
NPD-1335 is unique due to its high selectivity for TbrPDEB1 over human PDE4, which results in improved antiparasitic activity and reduced cytotoxicity. This selectivity is achieved by targeting a parasite-specific pocket near the active site of TbrPDEB1, making NPD-1335 a promising candidate for treating human African trypanosomiasis .
Properties
Molecular Formula |
C28H29N3O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide |
InChI |
InChI=1S/C28H29N3O3/c1-19(2)31-28(33)24-12-8-7-11-23(24)27(30-31)22-13-15-25(34-3)21(17-22)14-16-26(32)29-18-20-9-5-4-6-10-20/h4-10,13,15,17,19,23-24H,11-12,18H2,1-3H3,(H,29,32)/t23-,24+/m1/s1 |
InChI Key |
CNKULZYKNGMIIR-RPWUZVMVSA-N |
Isomeric SMILES |
CC(C)N1C(=O)[C@H]2CC=CC[C@H]2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)N1C(=O)C2CC=CCC2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


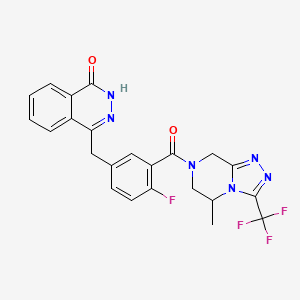
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate](/img/structure/B10854409.png)
![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)
![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)
![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
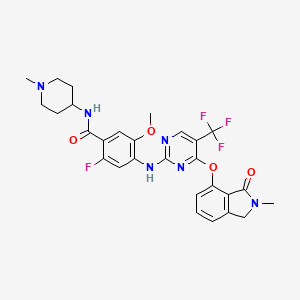

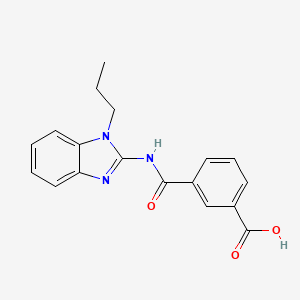
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
